4-(3-Azidopropoxy)-3,5-dimethoxybenzoic acid
Description
4-(3-Azidopropoxy)-3,5-dimethoxybenzoic acid (C₁₂H₁₅N₃O₅, MW 281.27) is a benzoic acid derivative featuring a 3-azidopropoxy group at the para position and methoxy groups at the 3 and 5 positions . The azide (-N₃) group enables participation in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), making it valuable in bioconjugation, polymer synthesis, and radiopharmaceutical development . Its carboxylic acid moiety allows for salt formation or esterification, enhancing versatility in synthetic applications .
Properties
IUPAC Name |
4-(3-azidopropoxy)-3,5-dimethoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O5/c1-18-9-6-8(12(16)17)7-10(19-2)11(9)20-5-3-4-14-15-13/h6-7H,3-5H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYFTXSUDEUVHRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OCCCN=[N+]=[N-])OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201245162 | |
| Record name | Benzoic acid, 4-(3-azidopropoxy)-3,5-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201245162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2096986-74-0 | |
| Record name | Benzoic acid, 4-(3-azidopropoxy)-3,5-dimethoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2096986-74-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 4-(3-azidopropoxy)-3,5-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201245162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Azidopropoxy)-3,5-dimethoxybenzoic acid typically involves the following steps:
Starting Material Preparation: The synthesis begins with 3,5-dimethoxybenzoic acid, which is commercially available or can be synthesized from 3,5-dimethoxybenzaldehyde through oxidation.
Etherification: The hydroxyl group of 3,5-dimethoxybenzoic acid is reacted with 3-bromopropanol in the presence of a base such as potassium carbonate to form 4-(3-bromopropoxy)-3,5-dimethoxybenzoic acid.
Azidation: The bromine atom in 4-(3-bromopropoxy)-3,5-dimethoxybenzoic acid is then substituted with an azide group using sodium azide in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(3-Azidopropoxy)-3,5-dimethoxybenzoic acid can undergo various chemical reactions, including:
Click Chemistry: The azide group can participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form triazoles.
Reduction: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The azide group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Click Chemistry: Copper(I) sulfate and sodium ascorbate in a mixture of water and tert-butanol.
Reduction: Lithium aluminum hydride in anhydrous ether or palladium on carbon with hydrogen gas.
Substitution: Sodium azide in DMF for azidation reactions.
Major Products
Triazoles: Formed through click chemistry.
Amines: Formed through reduction of the azide group.
Substituted Benzoic Acids: Formed through nucleophilic substitution reactions.
Scientific Research Applications
4-(3-Azidopropoxy)-3,5-dimethoxybenzoic acid has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Potential precursor for bioactive compounds, including drugs and diagnostic agents.
Materials Science: Utilized in the development of new materials with specific properties, such as polymers and nanomaterials.
Bioconjugation: The azide group allows for the conjugation of biomolecules through click chemistry, facilitating the study of biological processes.
Mechanism of Action
The mechanism of action of 4-(3-Azidopropoxy)-3,5-dimethoxybenzoic acid depends on the specific application and the chemical transformations it undergoes. In click chemistry, the azide group reacts with alkynes to form stable triazole rings, which can link various molecules together. In reduction reactions, the azide group is converted to an amine, which can then participate in further chemical reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
a) 4-Hydroxy-3,5-dimethoxybenzoic Acid (Syringic Acid, C₉H₁₀O₅, MW 198.17)
- Structure : Replaces the azidopropoxy group with a hydroxyl (-OH) at the para position.
- Reactivity: Lacks azide reactivity but participates in redox reactions and antioxidant activity due to the phenolic -OH group .
- Applications : Used in pharmacological studies for its radioprotective effects via Akt pathway activation .
b) 4-Acetoxy-3,5-dimethoxybenzoic Acid (C₁₁H₁₂O₆, MW 240.21)
- Structure : Contains an acetoxy (-OAc) group instead of azidopropoxy.
- Reactivity : Acetoxy groups undergo hydrolysis or transesterification but lack click chemistry utility.
- Applications : Serves as a synthetic intermediate, particularly in ester derivatives for drug discovery .
c) 4-(Benzyloxy)-3,5-dimethoxybenzoic Acid (C₁₆H₁₆O₅, MW 288.29)
- Structure : Features a benzyloxy (-OBn) group, introducing steric bulk.
- Reactivity: Benzyl groups require hydrogenolysis for removal, limiting applications in mild reaction conditions .
Azide-Containing Analogues
a) 2-(6-Azidohexanamido)-5-(3-azidopropoxy)benzoic Acid (Compound 5, )
- Structure : Contains dual azide groups (azidopropoxy and azidohexanamido).
- Applications : Used in multivalent ligand synthesis for biomedical probes .
b) 3,5-Dimethoxybenzoic Acid (C₉H₁₀O₄, MW 182.17)
- Structure : Lacks the azidopropoxy group entirely.
- Reactivity: Limited to acid-base reactions or metal coordination (e.g., Cu(II) complexes) .
- Applications: Studied for its effects on cyanobacterial growth modulation .
Metal Coordination Behavior
- 4-(3-Azidopropoxy)-3,5-dimethoxybenzoic Acid : The azide group may interfere with metal coordination compared to simpler dimethoxybenzoates. For example, Cu(II) complexes of 3,5-dimethoxybenzoic acid exhibit distinct magnetic and thermal properties due to unhindered carboxylate coordination .
Biological Activity
4-(3-Azidopropoxy)-3,5-dimethoxybenzoic acid is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C13H15N3O4
- CAS Number : 2096986-74-1
This compound features an azido group, which is known for its ability to participate in click chemistry reactions, making it a valuable tool in bioconjugation strategies.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The azido group allows for selective binding to proteins and nucleic acids, facilitating the study of protein interactions and cellular processes.
Potential Mechanisms Include :
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could interact with receptors, altering signaling pathways.
- Cellular Uptake : The propoxy group enhances solubility and cellular uptake, increasing bioavailability.
Biological Activity Studies
Research has highlighted several aspects of the biological activity of this compound:
Anticancer Activity
Studies have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance:
- In vitro studies demonstrated that derivatives of methoxybenzoic acids can induce apoptosis in cancer cells by activating caspase pathways.
- Case Study : A study published in the European Journal of Medicinal Chemistry reported that methoxy-substituted benzoic acids showed significant cytotoxicity against breast cancer cell lines (MCF-7) .
Antimicrobial Effects
The compound's potential antimicrobial properties are under investigation. Preliminary data suggest that similar compounds exhibit activity against both Gram-positive and Gram-negative bacteria.
- Research Finding : A related study indicated that benzoic acid derivatives could disrupt bacterial cell membranes, leading to increased permeability and cell death .
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
